![molecular formula C18H17NO4S B3184271 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 1087624-28-9](/img/structure/B3184271.png)
6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Overview
Description
SXR-1096 is a first-in-class, potent, and selective small molecule inhibitor of kallikreins 5, 7, and 14 (KLK5, KLK7, and KLK14). It has been developed by Sixera Pharma for the treatment of Netherton syndrome, a rare genetic skin disorder characterized by red, scaling skin, and increased susceptibility to infections .
Preparation Methods
The specific synthetic routes and reaction conditions for SXR-1096 are proprietary and have not been disclosed in publicly available sources. it is known that the compound is formulated as a topical skin cream for daily use in patients with rare skin conditions .
Chemical Reactions Analysis
SXR-1096 is a small molecule drug that acts as an inhibitor of kallikreins 5, 7, and 14. The compound undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of small molecule drugs.
Substitution Reactions: These reactions may occur during the synthesis of the compound, where specific functional groups are introduced or replaced.
Common Reagents and Conditions: The specific reagents and conditions used in the synthesis of SXR-1096 are proprietary. typical reagents for such reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major product formed from these reactions is the active pharmaceutical ingredient, SXR-1096, which is formulated into a topical cream
Scientific Research Applications
SXR-1096 has several scientific research applications, including:
Chemistry: As a small molecule inhibitor, SXR-1096 is used in studies to understand the inhibition of kallikreins and their role in skin disorders.
Biology: The compound is used to study the biological pathways involving kallikreins and their regulation in the skin.
Medicine: SXR-1096 is being developed as a targeted treatment for Netherton syndrome, with the potential to restore the damaged skin barrier and alleviate symptoms
Industry: The compound’s development and formulation into a topical cream represent significant advancements in the pharmaceutical industry, particularly in the treatment of rare skin disorders
Mechanism of Action
SXR-1096 exerts its effects by inhibiting the activity of kallikreins 5, 7, and 14. These proteases are overactive in the skin of patients with Netherton syndrome due to the lack of the protease inhibitor LEKTI. By inhibiting these kallikreins, SXR-1096 helps to restore the normal function of the skin barrier, reducing inflammation, scaling, and susceptibility to infections .
Comparison with Similar Compounds
SXR-1096 is unique in its specific inhibition of kallikreins 5, 7, and 14. Similar compounds include other kallikrein inhibitors, but SXR-1096 is the first to be developed specifically for the treatment of Netherton syndrome. Other kallikrein inhibitors may target different subsets of kallikreins or be used for different indications .
List of Similar Compounds
Kallikrein Inhibitor 1: Targets a different subset of kallikreins.
Kallikrein Inhibitor 2: Used for different medical conditions.
Kallikrein Inhibitor 3: Has a broader range of kallikrein targets.
SXR-1096 stands out due to its specificity and potential as a targeted treatment for a rare and severe skin disorder .
Properties
IUPAC Name |
6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBMTFVGGUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087624-28-9 | |
| Record name | 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SXR-1096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



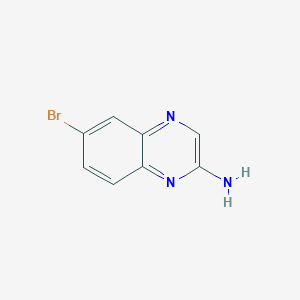
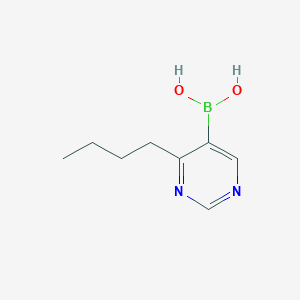
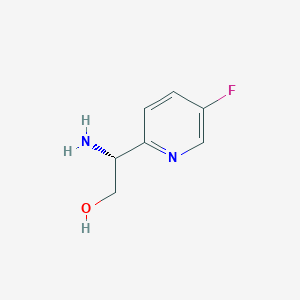

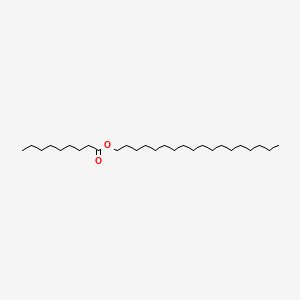
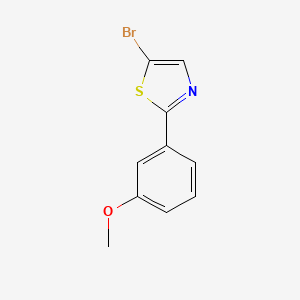
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)



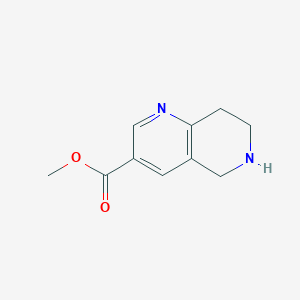

![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
